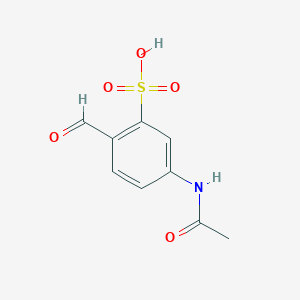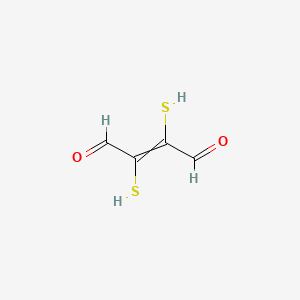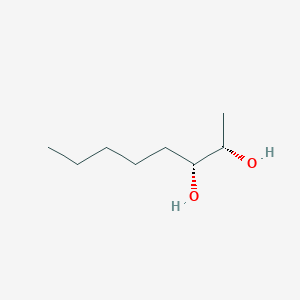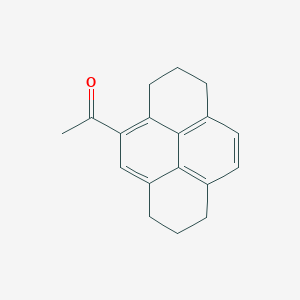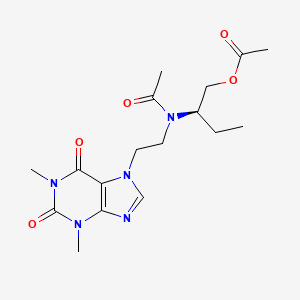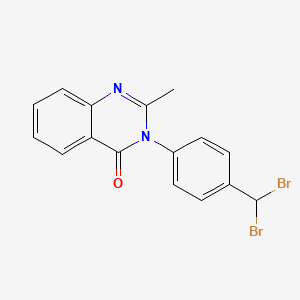
Sulfoiodol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoiodol is a compound used primarily in medical imaging, particularly in bronchography. It is a combination of iodine and sulfur, which gives it unique properties that make it suitable for use as a contrast agent in radiographic procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfoiodol involves the reaction of iodine with sulfur-containing compounds. One common method is to dissolve iodine in an organic solvent and then add a sulfur compound under controlled conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with more advanced equipment to ensure purity and consistency. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfoiodol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a contrast agent and for its stability in different environments .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Sulfoiodol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving sulfur metabolism and iodine uptake.
Medicine: Primarily used as a contrast agent in radiographic imaging, particularly in bronchography.
Industry: Utilized in the production of other iodine and sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of sulfoiodol involves its ability to absorb X-rays, making it visible on radiographic images. The iodine atoms in this compound are responsible for this property, as they have a high atomic number, which enhances the contrast in imaging. The sulfur component helps in stabilizing the compound and improving its solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipiodol: Another iodine-containing contrast agent used in medical imaging.
Sulfathiazole: A sulfur-containing compound used in combination with iodine for similar applications.
Uniqueness
Sulfoiodol is unique due to its specific combination of iodine and sulfur, which provides optimal properties for use as a contrast agent. Its stability, solubility, and ability to enhance radiographic images make it a preferred choice in certain medical procedures .
Conclusion
This compound is a versatile compound with significant applications in medical imaging and scientific research. Its unique properties, derived from the combination of iodine and sulfur, make it an essential tool in various fields.
Eigenschaften
CAS-Nummer |
65256-14-6 |
|---|---|
Molekularformel |
C4H4IO3S- |
Molekulargewicht |
259.04 g/mol |
InChI |
InChI=1S/C4H4IO3S/c6-9(7,8)4-2-1-3-5-4/h1-3H,(H,6,7,8)/q-1 |
InChI-Schlüssel |
LYHMYDPLSSYXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[I-]C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
